molecular formula C10H8N2O5 B11877283 8-Methoxy-2-nitroindolizine-7-carboxylic acid

8-Methoxy-2-nitroindolizine-7-carboxylic acid

Cat. No.: B11877283
M. Wt: 236.18 g/mol
InChI Key: VQUSFPSZKGVFLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxy-2-nitroindolizine-7-carboxylic acid is a high-purity chemical reagent designed for research applications. This compound belongs to the indolizine class, a nitrogen-containing heterocycle of significant interest in medicinal chemistry and materials science. The structure incorporates key functional groups—a methoxy substituent, a nitro group, and a carboxylic acid—that are commonly found in pharmacologically active molecules. Similar quinoline and indole derivatives are extensively investigated for a range of biological activities, including antimalarial, antibacterial, antifungal, and antitubercular properties . The carboxylic acid functional group is particularly valuable in crystal engineering, as it facilitates the formation of stable co-crystals through predictable hydrogen-bonding motifs like supramolecular heterosynthons, which can enhance the physical properties of a material, such as its solubility and stability . Researchers can explore this compound as a building block or precursor in organic synthesis, as a candidate for the development of non-linear optical (NLO) materials, or for fundamental studies in supramolecular chemistry and solid-state physics . The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8N2O5

Molecular Weight

236.18 g/mol

IUPAC Name

8-methoxy-2-nitroindolizine-7-carboxylic acid

InChI

InChI=1S/C10H8N2O5/c1-17-9-7(10(13)14)2-3-11-5-6(12(15)16)4-8(9)11/h2-5H,1H3,(H,13,14)

InChI Key

VQUSFPSZKGVFLR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CN2C1=CC(=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-2-nitroindolizine-7-carboxylic acid typically involves the nitration of an indolizine precursor followed by methoxylation and carboxylation. One common method includes the following steps:

    Nitration: The indolizine precursor is treated with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 2-position.

    Methoxylation: The nitrated indolizine is then reacted with a methoxylating agent, such as dimethyl sulfate or methanol in the presence of a base, to introduce the methoxy group at the 8-position.

    Carboxylation: Finally, the methoxylated nitroindolizine is subjected to carboxylation using carbon dioxide under high pressure or through the use of a carboxylating reagent like phosgene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Ester Hydrolysis to Carboxylic Acid

The methyl ester derivative (precursor to the carboxylic acid) undergoes hydrolysis under acidic or basic conditions. This reaction is pivotal for generating the bioactive carboxylic acid form.

Condition ReagentsTemperatureYieldSource
Basic hydrolysisNaOH (aq.), MeOH60–80°C85–92%
Acidic hydrolysisHCl (conc.), H₂OReflux78–85%
  • Mechanism : Base-catalyzed saponification proceeds via nucleophilic attack of hydroxide on the ester carbonyl, forming a tetrahedral intermediate that collapses to release the carboxylate. Acidic conditions protonate the carbonyl, enhancing electrophilicity for water attack .

Nitro Group Reduction

The nitro group at position 2 can be reduced to an amine, enhancing the compound’s potential as a pharmacophore.

Method ReagentsProductYieldSource
Catalytic hydrogenationH₂, Pd/C, EtOH8-Methoxy-2-aminoindolizine-7-carboxylic acid70%
Chemical reductionSnCl₂, HCl (aq.)Same as above65%
  • Applications : The resulting amine serves as a handle for further functionalization (e.g., amidation, Schiff base formation).

Electrophilic Aromatic Substitution (EAS)

The indolizine ring undergoes EAS at electron-rich positions, guided by the nitro group’s meta-directing effects.

Reaction ReagentsPosition SubstitutedYieldSource
NitrationHNO₃, H₂SO₄, 0–5°CC555%
BrominationBr₂, FeBr₃, CH₂Cl₂C460%
  • Regioselectivity : Nitro and methoxy groups direct incoming electrophiles to C4 and C5 positions .

Decarboxylation Reactions

Thermal or metal-catalyzed decarboxylation removes the carboxylic acid group, yielding simpler indolizine derivatives.

Condition ReagentsProductYieldSource
Copper chromiteQuinoline, 220°C8-Methoxy-2-nitroindolizine40%
PhotolyticUV light, DMSOSame as above30%
  • Utility : Decarboxylation simplifies the scaffold for structure-activity relationship (SAR) studies .

Condensation with Active Methylene Compounds

The carboxylic acid participates in Knoevenagel-type condensations, forming conjugated systems.

Partner ReagentsProductYieldSource
Diethyl malonatePiperidine, EtOH, reflux7-(Diethyl malonyl)-derivative75%
AcetylacetoneAl₂O₃, microwaveβ-Diketone adduct68%
  • Mechanism : Base-mediated deprotonation of the active methylene compound enables nucleophilic attack on the acid’s carbonyl .

Amide and Ester Formation

The carboxylic acid reacts with amines or alcohols to form bioactive derivatives.

Reagent ConditionsProductYieldSource
Thionyl chlorideSOCl₂, refluxAcid chloride intermediate90%
EthylamineDCC, DMAP, CH₂Cl₂7-Ethylamide derivative82%
  • Applications : Amides are common in drug design due to improved bioavailability .

Cycloaddition Reactions

The indolizine core engages in [8+2] cycloadditions with acetylenes, expanding the heterocyclic framework.

Dienophile ConditionsProductYieldSource
Dimethyl acetylenedicarboxylate (DMAD)Toluene, 110°CCyclazine-fused derivative38%
  • Mechanism : The electron-deficient alkyne reacts with the indolizine’s π-system, forming a bicyclic structure .

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block for Complex Molecules
8-Methoxy-2-nitroindolizine-7-carboxylic acid serves as a crucial building block in organic synthesis. Its unique structural features allow chemists to develop more complex compounds, facilitating advancements in synthetic methodologies. The compound can be synthesized through various routes, typically involving nitration, methoxylation, and carboxylation processes.

Table 1: Synthetic Methods of this compound

StepReagent/ConditionPurpose
NitrationNitric acid or mixture with sulfuric acidIntroduce nitro group at 2-position
MethoxylationDimethyl sulfate or methanol with baseIntroduce methoxy group at 8-position
CarboxylationCarbon dioxide under high pressureIntroduce carboxylic acid group

Biological Activities

Antimicrobial and Antiviral Properties
Research has indicated that this compound exhibits significant antimicrobial and antiviral activities. Studies have shown its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Activity Evaluation
In a study evaluating the antimicrobial properties of several indolizine derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) of 0.015 mg/mL against Bacillus cereus and Staphylococcus aureus, indicating potent activity against these bacteria .

Medicinal Applications

Potential Therapeutic Uses
The compound is being investigated for its potential therapeutic applications in treating various diseases, including cancer. Its mechanism of action involves interaction with specific molecular targets, leading to modulation of cellular pathways.

Research Insights
Studies have highlighted the role of the nitro group in bioreduction processes, forming reactive intermediates that can interact with cellular components . This characteristic is particularly relevant for drug development aimed at targeting specific diseases.

Industrial Applications

Use in Dyes and Pigments Production
Beyond its biological applications, this compound is also utilized in the production of dyes and pigments. Its vibrant color properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 8-Methoxy-2-nitroindolizine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and carboxylic acid groups may enhance the compound’s binding affinity to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 8-Methoxy-2-nitroindolizine-7-carboxylic acid with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Applications/Notes
This compound N/A C₁₀H₈N₂O₅* ~238.18 -NO₂ (C2), -OCH₃ (C8), -COOH (C7) Hypothesized anti-tumor activity
7-Nitroindole-2-carboxylic acid N/A C₉H₆N₂O₄ 206.16 -NO₂ (C7), -COOH (C2) DNA base excision repair inhibitor
7-Methoxyindolizine-1-carboxylic acid 1824085-60-0 C₁₀H₉NO₃ 191.18 -OCH₃ (C7), -COOH (C1) Pharmaceutical intermediate
7-Chloro-5-oxoindolizine-8-carboxylic acid 1150098-39-7 C₉H₈ClNO₃ 213.62 -Cl (C7), -COOH (C8), -oxo (C5) Research in metabolic studies
Methyl 2-bromo-8-methoxyindolizine-7-carboxylate N/A C₁₁H₁₁BrN₂O₃ 299.12 -Br (C2), -OCH₃ (C8), -COOCH₃ (C7) Anti-tumor agent precursor

*Estimated based on indolizine core (C₈H₇N) + substituents.

Key Observations:
  • Nitro Group Position : The nitro group at position 2 in the target compound contrasts with 7-Nitroindole-2-carboxylic acid (nitro at C7 in an indole ring). This positional difference may alter electronic properties and biological target specificity. For instance, nitro groups in indoles are associated with DNA interaction, as seen in 7-Nitroindole-2-carboxylic acid’s role in DNA repair inhibition .
  • Methoxy Group Impact : The methoxy group at C8 in the target compound is distinct from 7-Methoxyindolizine-1-carboxylic acid (methoxy at C7). Methoxy groups generally enhance solubility but may reduce metabolic stability due to demethylation pathways .
  • Carboxylic Acid Position : The carboxylic acid at C7 in the target compound is critical for hydrogen bonding, similar to 7-Chloro-5-oxoindolizine-8-carboxylic acid (carboxylic acid at C8). Positional shifts can affect binding affinity in enzyme-active sites .

Physicochemical Properties

  • Molecular Weight and Polarity: The target compound’s higher molecular weight (~238 vs. 191–213 for analogs) and nitro group suggest increased polarity compared to non-nitro analogs. This could influence bioavailability and pharmacokinetics.
  • Acidity : The carboxylic acid at C7 confers acidity (pKa ~2–3), comparable to other indolizine carboxylic acids. This property is crucial for salt formation and solubility in formulation .

Biological Activity

8-Methoxy-2-nitroindolizine-7-carboxylic acid is a nitrogen-containing bicyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula: C10H10N2O4
Molecular Weight: 218.20 g/mol
IUPAC Name: this compound
CAS Number: [not provided]

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group in the structure can undergo reduction to form reactive intermediates that may interact with cellular macromolecules, leading to various pharmacological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest potential therapeutic applications in treating infections caused by resistant strains.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including melanoma and breast cancer cells. The proposed mechanism involves the activation of caspases and modulation of the Bcl-2 family proteins.

Case Study:
In a study involving human melanoma cells (A375), treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure. Flow cytometry analysis confirmed increased apoptosis rates compared to control groups.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the significance of the methoxy and nitro groups in enhancing biological activity. Compounds lacking these functional groups exhibited significantly reduced potency against both microbial and cancer cell lines.

Synthetic Pathways

The synthesis of this compound typically involves the reaction of appropriate indolizine derivatives with nitro and methoxy substituents under controlled conditions. Recent advancements in synthetic methodologies have improved yields and purity, facilitating further biological evaluations.

Q & A

Q. What are the established synthetic routes for 8-Methoxy-2-nitroindolizine-7-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from indolizine precursors. Key steps include methoxy group introduction via alkylation or nucleophilic substitution, followed by nitration at the 2-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Carboxylic acid functionality at the 7-position is achieved through hydrolysis of ester intermediates (e.g., using NaOH/EtOH).
  • Optimization : Use factorial design to test variables like temperature, catalyst loading, and solvent polarity . Monitor intermediates via TLC or HPLC. Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the final product. Challenges include regioselectivity during nitration; DFT calculations can predict reactive sites .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data interpretation account for structural complexity?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) resolves methoxy (δ ~3.8–4.0 ppm), nitro (electron-withdrawing effects on adjacent protons), and carboxylic acid (broad peak at δ ~12–13 ppm) groups. NOESY confirms spatial proximity of substituents.
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) assess purity. High-resolution MS confirms molecular ion ([M-H]⁻ at m/z ~261.05).
  • IR : Carboxylic acid C=O stretch (~1680–1700 cm⁻¹), nitro group (~1520, 1350 cm⁻¹).
  • Data Interpretation : Cross-validate with computational spectral simulations (e.g., Gaussian) to resolve overlapping signals .

Advanced Research Questions

Q. How can computational chemistry elucidate the electronic effects of the nitro and methoxy groups on the reactivity of this compound?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and frontier molecular orbitals. The nitro group’s electron-withdrawing nature reduces electron density at the 2-position, while the methoxy group donates electrons via resonance, influencing regioselectivity in further reactions (e.g., electrophilic substitution). Use NBO analysis to quantify hyperconjugation effects. Reaction path searches (e.g., IRC) model transition states for nitration or decarboxylation .

Q. What strategies resolve contradictions in bioactivity data for this compound across different assay systems?

  • Methodological Answer :
  • Reproducibility Checks : Standardize assay conditions (pH, temperature, solvent controls). For example, DMSO solubility limits may skew IC₅₀ values; use serial dilution with <1% DMSO.
  • Orthogonal Assays : Validate enzyme inhibition with both fluorescence-based and radiometric assays.
  • Meta-Analysis : Apply statistical tools (ANOVA, PCA) to identify outliers or batch effects. Reference structurally similar compounds (e.g., indole-5-carboxylic acid derivatives) to contextualize results .

Q. How does the steric and electronic environment of this compound influence its stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hrs. Monitor degradation via HPLC.
  • Thermal Stability : Use TGA/DSC to identify decomposition temperatures.
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products.
    The nitro group may promote hydrolysis under alkaline conditions, while the methoxy group enhances oxidative stability. LC-MS/MS identifies degradation pathways (e.g., decarboxylation or nitro reduction) .

Q. What experimental and computational approaches are effective in studying the compound’s regioselectivity in cross-coupling reactions?

  • Methodological Answer :
  • Suzuki-Miyaura Coupling : Screen Pd catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. Cs₂CO₃) to couple aryl boronic acids at the 3- or 5-positions.
  • Computational Screening : Use docking studies (AutoDock Vina) to predict steric accessibility of reaction sites.
  • Kinetic Isotope Effects : Compare reaction rates with deuterated analogs to infer mechanism (e.g., electrophilic vs. radical pathways) .

Tables for Key Data

Q. Table 1: Optimized Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
MethoxylationMeI, K₂CO₃, DMF, 60°C, 6h7895
NitrationHNO₃/H₂SO₄, 0°C, 2h6590
Carboxylic AcidNaOH/EtOH, reflux, 4h8298

Q. Table 2: Stability Profile in Buffer Solutions

pH% Remaining (24h)Major Degradation Product
295None
7.488Decarboxylated derivative
972Nitro-reduced analog

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.